

Application Notes and Protocols for Developing Animal Models to Test Atomoxetine Efficacy

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Compound of Interest

Compound Name: Atomoxetine

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Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1] Unlike stimulant medications, **atomoxetine** has a non-stimulant profile and is thought to exert its therapeutic effects by selectively blocking the presynaptic norepinephrine transporter (NET).[2][1] This inhibition leads to an increase in extracellular norepinephrine and dopamine levels, particularly in the prefrontal cortex (PFC), a brain region crucial for executive functions such as attention and impulse control. Animal models are indispensable tools for investigating the neurobiological mechanisms of **atomoxetine** and for the preclinical assessment of its efficacy.

This document provides detailed application notes and protocols for utilizing established animal models of ADHD to evaluate the therapeutic potential of **atomoxetine**. The focus is on the Spontaneously Hypertensive Rat (SHR) and the neonatal 6-hydroxydopamine (6-OHDA) lesion model, along with standardized behavioral assays to measure hyperactivity, inattention, and impulsivity.

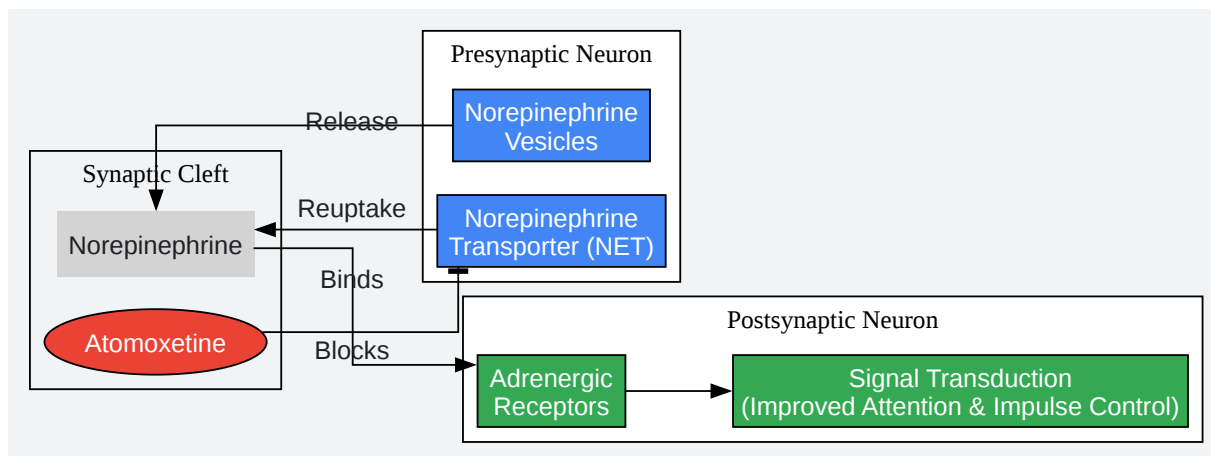
Animal Models for ADHD

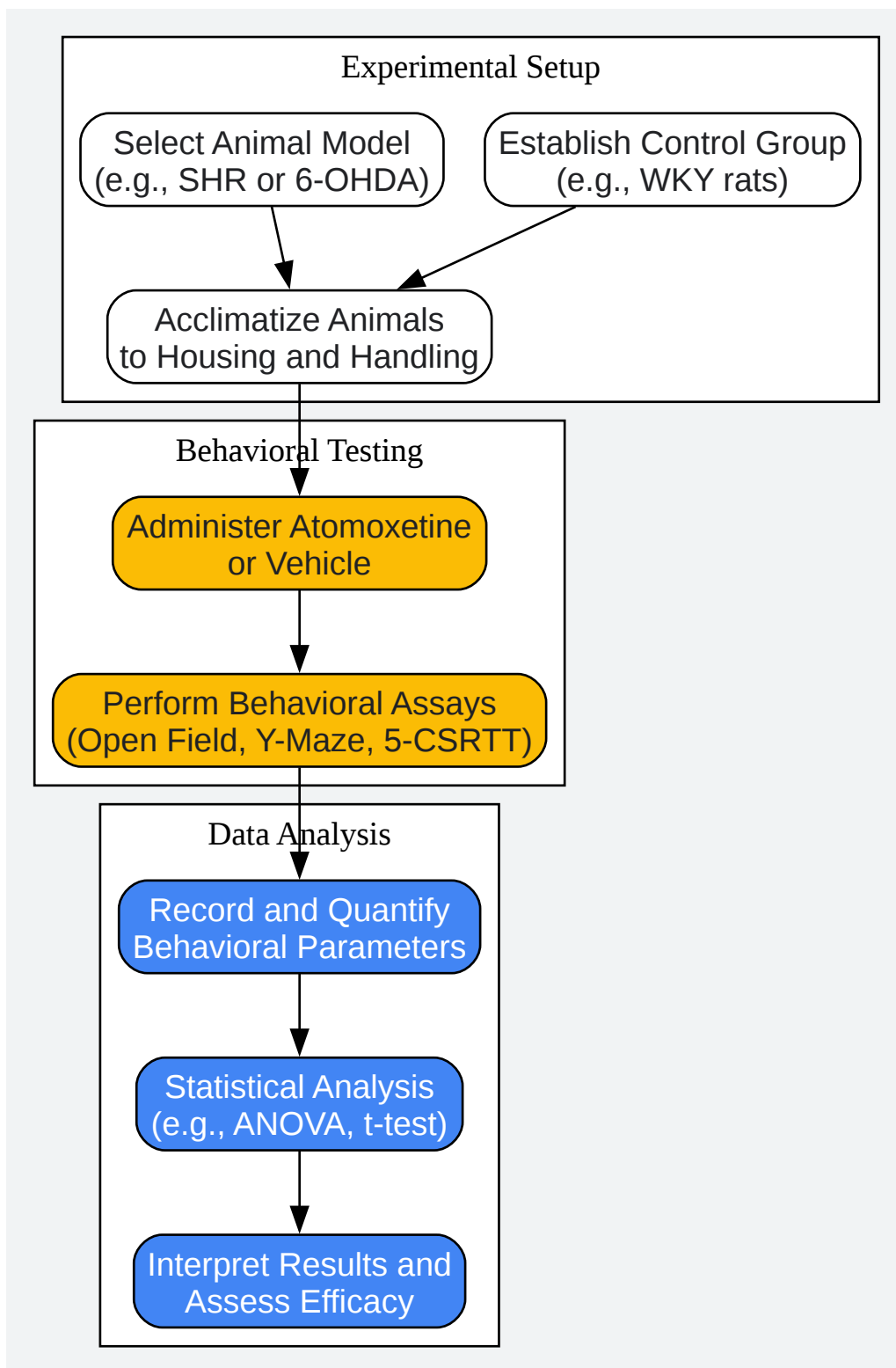
The selection of an appropriate animal model is critical for the valid assessment of potential ADHD therapeutics.

- **Spontaneously Hypertensive Rat (SHR):** The SHR strain, particularly the SHR/NCrl substrain, is the most well-validated genetic model of the combined subtype of ADHD. These rats exhibit the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention. The Wistar-Kyoto (WKY) rat is often used as the normotensive control strain for comparison.
- **Neonatal 6-hydroxydopamine (6-OHDA) Lesion Model:** This neurotoxicant-induced model involves the administration of 6-OHDA to neonatal rodents, causing a significant and selective depletion of dopamine in the prefrontal cortex and striatum. This model effectively mimics the hyperactivity, attention deficits, and impulsivity characteristic of ADHD.

Atomoxetine Signaling Pathway

Atomoxetine's primary mechanism of action involves the selective inhibition of the norepinephrine transporter (NET) in the presynaptic neuron. This leads to an increase in synaptic concentrations of norepinephrine (NE) and, indirectly, dopamine (DA) in the prefrontal cortex. The enhanced noradrenergic and dopaminergic signaling is believed to improve the symptoms of ADHD.





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References

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